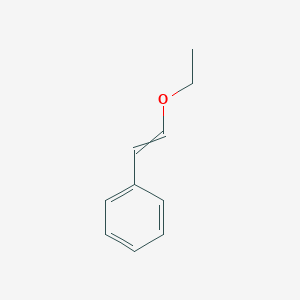

(2-Ethoxyethenyl)benzene

Description

The Role of Enol Ethers in Contemporary Synthetic Chemistry

Enol ethers are a class of organic compounds featuring an alkoxy group attached to a carbon-carbon double bond (an alkene). wikipedia.org This arrangement makes the double bond electron-rich due to electron donation from the oxygen atom, rendering them highly susceptible to attack by electrophiles. wikipedia.orgbeilstein-journals.org This heightened nucleophilicity is the cornerstone of their extensive use in organic synthesis.

The reactivity of enol ethers is diverse, making them versatile synthetic intermediates:

Hydrolysis: Enol ethers are readily hydrolyzed by aqueous acid to produce the corresponding carbonyl compounds (aldehydes or ketones). almerja.netechemi.com This reaction is notably faster than the cleavage of standard ethers. The mechanism involves protonation at the carbon atom adjacent to the oxygen, forming a resonance-stabilized oxonium ion, which is then attacked by water. almerja.netechemi.com This property allows enol ethers to serve as protecting groups for alcohols; for instance, dihydropyran is used to form tetrahydropyranyl (THP) ethers. almerja.net

Cycloaddition Reactions: As electron-rich alkenes, enol ethers are excellent partners in various cycloaddition reactions. They participate in [2+2] cycloadditions with electron-deficient alkenes (like acrylates) or acetylenic iminium salts to form substituted cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. acs.orgnih.govthieme-connect.com They also engage in [4+2] cycloadditions (Diels-Alder reactions), particularly those of the inverse-electron-demand type. wikipedia.org

C-C Bond Formation: Enol ethers are widely used in reactions that form new carbon-carbon bonds. Silyl enol ethers, a stable and isolable variant, are particularly important in this context, participating in reactions like the Mukaiyama aldol (B89426) addition and Michael reactions. wikipedia.org Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for incorporating enol ether moieties into larger molecules. researchgate.netbohrium.comchinesechemsoc.org

Due to this wide-ranging reactivity, enol ethers are key intermediates in the synthesis of numerous complex molecules, including natural products and heterocyclic compounds like pyrazoles and quinolines. beilstein-journals.orgresearchgate.net

Historical Development and Key Advancements in (2-Ethoxyethenyl)benzene Research

While the precise date of the first synthesis of this compound is not prominently documented, its research history is intertwined with the broader evolution of synthetic organic chemistry. The discovery and development of key reactions have been instrumental in making compounds like this compound accessible and useful.

The history of benzene (B151609) itself dates back to its discovery by Michael Faraday in 1825, with its structure being a subject of intense debate for decades. massolit.io The understanding of aromatic compounds laid the groundwork for exploring their derivatives. The development of the Wittig reaction in the mid-20th century provided one of the most common and reliable methods for preparing enol ethers from esters, a "non-classical" variant of the reaction. orgsyn.orgsci-hub.se This olefination process allows for the predictable formation of the C=C double bond. researchgate.net More recently, efficient one-pot methods using combinations like triphenylphosphine (B44618)/iodine (PPh3/I2) have been developed for creating the phosphonium (B103445) salt precursors needed for these Wittig-type reactions to produce this compound and its derivatives. nih.gov

Advancements in transition metal catalysis, particularly palladium-catalyzed reactions, have further expanded the synthetic utility and accessibility of aryl enol ethers. osti.gov These methods, along with others such as the addition of alkoxides to acetylenes and elimination reactions from halo ethers, form the modern toolkit for synthesizing and manipulating this compound. orgsyn.org

The compound itself, which exists as (E) and (Z) stereoisomers, is primarily valued as a synthetic intermediate. evitachem.comnist.gov It is used as a building block in coupling reactions and for the synthesis of more elaborate organic molecules. nih.govontosight.ai Research continues to focus on developing more efficient and stereoselective methods for its synthesis and on exploring its applications in constructing complex target molecules.

Data Table: Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | evitachem.comnist.gov |

| Molecular Weight | 148.20 g/mol | evitachem.comnist.gov |

| Appearance | Colorless liquid | evitachem.com |

| Boiling Point | ~180 °C | evitachem.com |

| Density | 0.9 g/cm³ | evitachem.com |

| CAS Number (E-isomer) | 20565-86-0 | nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHNODDFDJBMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyethenyl Benzene and Its Substituted Analogues

Wittig Reaction-Based Syntheses of (2-Ethoxyethenyl)benzene

The Wittig reaction stands as a cornerstone for the conversion of carbonyl compounds into alkenes, and it is a widely employed method for synthesizing vinyl ethers like this compound. pressbooks.publibretexts.org This reaction involves the use of a phosphorus ylide, known as a Wittig reagent, which reacts with an aldehyde or ketone. pressbooks.pubwikipedia.org A major advantage of the Wittig reaction is that the double bond's location is definitively established, which avoids the formation of constitutional isomers that can occur in other alkene synthesis methods like elimination reactions. pressbooks.publibretexts.org

The direct synthesis of vinyl ethers such as this compound via the Wittig reaction is accomplished using α-alkoxymethyltriphenylphosphonium salts. nih.gov The key reagent for this transformation is an ethoxymethyl-substituted phosphonium (B103445) ylide, which is typically generated in situ from its corresponding phosphonium salt. nih.govresearchgate.net

A facile and efficient one-pot method has been developed for the synthesis of various α-alkoxymethyltriphenylphosphonium iodides, including ethoxymethyltriphenylphosphonium iodide, by reacting triphenylphosphine (B44618) (PPh₃) with iodine (I₂) at room temperature. nih.govd-nb.info These phosphonium salts are crucial precursors for the Wittig reaction. d-nb.info The ylide is formed by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi). nih.govresearchgate.net This ylide then reacts with benzaldehyde (B42025) to produce this compound and triphenylphosphine oxide. pressbooks.pub The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. pressbooks.pub

In a specific application, the reaction of ethoxymethyltriphenylphosphonium iodide with benzaldehyde in the presence of n-BuLi afforded this compound in good yield. nih.govresearchgate.net

Table 1: Wittig Reaction of Ethoxymethyltriphenylphosphonium Iodide with Benzaldehyde

| Phosphonium Salt | Aldehyde | Product | Yield (%) | Isomer Ratio (cis:trans) | Reference |

| Ethoxymethyltriphenylphosphonium iodide | Benzaldehyde | This compound | 71 | 27:73 | d-nb.info, researchgate.net |

The stereochemistry of the alkene product in a Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.org The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgpitt.edu The stereochemistry of the final alkene is determined by the kinetic-controlled formation of the oxaphosphetane intermediate under lithium-free conditions. wikipedia.orgpitt.edu

Ylides are generally categorized as stabilized, semi-stabilized, or unstabilized. wikipedia.org The (ethoxymethyl)triphenylphosphorane ylide used to synthesize this compound can be considered semi-stabilized. For such ylides reacting with aromatic aldehydes like benzaldehyde, a mixture of (E)- and (Z)-isomers is typically formed. researchgate.net

In the synthesis of this compound from ethoxymethyltriphenylphosphonium iodide and benzaldehyde, a preference for the trans (E) isomer is observed, with a cis:trans ratio of 27:73. d-nb.inforesearchgate.net This indicates that the transition state leading to the trans isomer is favored. The presence of lithium salts, often introduced with bases like n-BuLi, can influence the isomer ratio by potentially allowing for equilibration of intermediates, which can sometimes favor the more thermodynamically stable (E)-alkene. pitt.edu

Metal-Catalyzed Approaches to the Synthesis of this compound

Transition-metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds and is applicable to the synthesis of styrene (B11656) derivatives. beilstein-journals.org While specific examples for the direct synthesis of this compound are not extensively detailed, general palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, represent a viable synthetic strategy. organic-chemistry.org

For instance, a plausible Heck-type reaction could involve the coupling of an aryl halide (e.g., bromobenzene) with ethyl vinyl ether, catalyzed by a palladium complex. Alternatively, a Suzuki coupling could be envisioned between a phenylboronic acid and a halogenated ethyl vinyl ether. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. organic-chemistry.org Transition-metal-catalyzed C-H activation has also emerged as a powerful methodology for the synthesis and derivatization of complex aromatic compounds. beilstein-journals.org

Alternative Synthetic Routes to the this compound Scaffold

Beyond the Wittig reaction, other olefination methods can be employed to synthesize vinyl ethers. The Peterson olefination, for example, serves as a notable alternative. researchgate.net This reaction involves the reaction of an α-silylcarbanion with an aldehyde or ketone. The subsequent elimination of a silyloxy group can be controlled to favor either the (E) or (Z) alkene. researchgate.net Specifically, studies have shown that by using potassium hydride in a non-polar solvent, the Peterson reaction can achieve near-exclusive formation of the Z-vinyl ether, which presents a complementary stereochemical outcome to the often E-favoring Wittig reaction. researchgate.net

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be approached in two primary ways: by using a substituted starting material or by functionalizing the pre-formed molecule.

One straightforward strategy is to perform the Wittig reaction using a substituted benzaldehyde. researchgate.net This approach allows for the introduction of a wide array of functional groups onto the phenyl ring. The reaction of ethoxymethyltriphenylphosphonium iodide has been successfully applied to various substituted benzaldehydes, yielding the corresponding functionalized this compound derivatives in good yields and with a consistent preference for the trans isomer. nih.govd-nb.info

Table 2: Synthesis of Substituted this compound Analogues via Wittig Reaction

| Aldehyde | Product | Yield (%) | Isomer Ratio (cis:trans) | Reference |

| 4-Methylbenzaldehyde | 1-Ethoxy-2-(p-tolyl)ethene | 69 | 31:69 | d-nb.info, researchgate.net |

| 4-Methoxybenzaldehyde | 1-Ethoxy-2-(4-methoxyphenyl)ethene | 67 | 30:70 | d-nb.info, researchgate.net |

| 4-Chlorobenzaldehyde | 1-Chloro-4-(2-ethoxyethenyl)benzene | 62 | 37:63 | d-nb.info, researchgate.net |

Alternatively, direct functionalization of the this compound molecule can be achieved through electrophilic aromatic substitution. The ethoxyethenyl group is an activating, ortho-, para- directing group. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the vinyl ether moiety. masterorganicchemistry.comlibretexts.org The choice between these two overarching strategies—building from a functionalized precursor or functionalizing the final scaffold—depends on the compatibility of the desired functional groups with the reaction conditions of the chosen synthetic steps. libretexts.orgfiveable.me

Reactivity Profiles and Mechanistic Insights of 2 Ethoxyethenyl Benzene

Cycloaddition Reactions of (2-Ethoxyethenyl)benzene

Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic compounds. This compound, with its electron-rich vinyl moiety, is a competent partner in several types of cycloadditions.

Diels-Alder Reaction Pathways and Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a cyclohexene ring. Due to the electron-donating ethoxy group, this compound is considered an electron-rich dienophile. Consequently, it undergoes normal-electron-demand Diels-Alder reactions most readily with electron-poor dienes.

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes and dienophiles can often be predicted by considering the electronic effects of the substituents. For this compound, the ethoxy group increases the electron density at the β-carbon of the vinyl group. This polarization directs the cycloaddition with an unsymmetrical electron-poor diene.

While specific kinetic and thermodynamic data for the Diels-Alder reactions of this compound are not extensively tabulated in readily available literature, the general principles of stereoselectivity in Diels-Alder reactions apply. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For instance, the (E)-isomer of this compound would be expected to yield a product with a specific relative stereochemistry. The endo rule, which often governs the stereochemical outcome of Diels-Alder reactions, predicts that the substituents of the dienophile will preferentially orient themselves towards the developing π-system of the diene in the transition state.

An analogous reaction showcasing the principle of an electron-rich dienophile is the inverse-electron-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. acs.org While this compound itself is not the typical substrate for this variant, its electronic nature as an electron-rich alkene is a key determinant of its reactivity in cycloadditions.

Exploration of Other Cycloaddition Modes

Beyond the [4+2] Diels-Alder reaction, this compound and its derivatives can potentially participate in other cycloaddition modes, such as [2+2] cycloadditions. These reactions, often photochemically induced, lead to the formation of cyclobutane (B1203170) rings. rsc.orgrsc.org For styryl systems, [2+2] photocycloaddition can occur, leading to cyclobutane derivatives. rsc.orgrsc.org The regiochemistry and stereochemistry of these reactions are influenced by the nature of the substituents on the reacting alkenes and the reaction conditions.

Transition Metal-Mediated Coupling Reactions Involving this compound

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these coupling reactions.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example. wikipedia.orgorganic-chemistry.org While specific examples detailing the Heck reaction of this compound are not abundant in general literature, the reaction of styryl ethers with aryl halides is a known transformation. researchgate.net The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org Vinyl ethers can be synthesized via Suzuki-Miyaura coupling, for example, through the reaction of ynol ethers that are first hydroborated and then coupled with an aryl halide. organic-chemistry.orgacs.org This indicates the feasibility of forming compounds with the this compound substructure using this methodology. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org

The Stille coupling utilizes organotin compounds to couple with organic halides under palladium catalysis. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is also versatile and can be used to form C-C bonds with vinyl ethers. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

A summary of potential transition metal-mediated coupling reactions involving this compound or analogous vinyl ethers is presented in the table below.

| Coupling Reaction | Catalyst/Reagents | Product Type | Key Features |

| Heck Reaction | Pd catalyst, Base | Substituted Styrene (B11656) | Typically high trans selectivity. organic-chemistry.orgbeilstein-journals.org |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron | Substituted Styrene | Mild conditions, broad functional group tolerance. wikipedia.org |

| Stille Coupling | Pd catalyst, Organotin | Substituted Styrene | Tolerates a wide variety of functional groups. organic-chemistry.orgwikipedia.org |

Olefin Metathesis Transformations of this compound

Olefin metathesis, catalyzed by transition metal carbene complexes (e.g., Grubbs catalysts), is a powerful method for the formation of new carbon-carbon double bonds. This compound can potentially participate in cross-metathesis reactions with other olefins. organic-chemistry.org

In a cross-metathesis reaction, two different alkenes exchange substituents to form new alkenes. The success of a cross-metathesis reaction involving a vinyl ether like this compound depends on the relative reactivity of the substrates and the stability of the resulting products. Ene-yne cross-metathesis with vinyl ethers has been shown to be an efficient process. beilstein-journals.org

Ring-closing metathesis (RCM) is another variant of olefin metathesis used to form cyclic compounds. mdpi.comutc.edu For this compound to participate in RCM, it would need to be part of a diene system. For instance, a molecule containing both a styryl ether moiety and another terminal alkene could potentially undergo RCM to form a cyclic structure. The efficiency of such a reaction would depend on the ring size being formed and the specific catalyst used.

Pericyclic Rearrangement Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated system.

Claisen Rearrangement in this compound Systems

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orgjove.combyjus.comwikipedia.orglibretexts.org The classic Claisen rearrangement requires the presence of an allyl group, which is not present in the structure of this compound itself. Therefore, this compound does not undergo a standard Claisen rearrangement on its own.

However, it is conceivable to design a reaction sequence where this compound is a precursor to a substrate that can undergo a Claisen rearrangement. For example, if the phenyl ring were to be functionalized with an allyl group at the ortho position to the ethoxyvinyl substituent, a subsequent rearrangement could be envisioned under appropriate conditions.

The aromatic Claisen rearrangement of allyl aryl ethers proceeds through a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift to form an ortho-allyl phenol. jove.com If both ortho positions are blocked, the rearrangement can occur at the para position. jove.com The reaction is typically thermally induced and proceeds through a chair-like transition state. organic-chemistry.orgjove.com

While direct Claisen rearrangement of this compound is not applicable, the principles of this powerful C-C bond-forming reaction are central to the reactivity of related vinyl ether systems.

Nazarov Cyclization and Related Intramolecular Processes

While this compound itself is not a typical substrate for the classical Nazarov cyclization, which requires a divinyl ketone framework, related intramolecular processes can be envisaged. The core principle of the Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone.

One relevant intramolecular reaction for enol ethers is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgslideshare.netnih.gov In an intramolecular context, if the molecule bearing the this compound moiety also contained a carbonyl group at a suitable position, photochemical excitation could induce cyclization. The reaction proceeds via the excited state of the carbonyl group, which adds to the ground-state enol ether. nih.gov The regioselectivity and stereoselectivity of such a reaction would be influenced by the stability of the diradical intermediate and the substitution pattern of the tether connecting the two functional groups. slideshare.net

The general mechanism for the Paternò-Büchi reaction is depicted below:

Table 1: Mechanistic Steps of the Paternò-Büchi Reaction

| Step | Description |

|---|---|

| 1. Photoexcitation | The carbonyl compound absorbs a photon, promoting an electron to an excited state (singlet or triplet). |

| 2. Intersystem Crossing | The excited singlet state may undergo intersystem crossing to the more stable triplet state. |

| 3. [2+2] Cycloaddition | The excited carbonyl group adds to the alkene (enol ether) to form a diradical intermediate. |

| 4. Ring Closure | The diradical intermediate undergoes ring closure to form the four-membered oxetane ring. |

Nucleophilic and Electrophilic Addition Reactions of the Enol Ether Moiety

The enol ether functionality in this compound is characterized by an electron-rich double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic nature dictates its susceptibility to electrophilic attack.

Electrophilic Additions:

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes is a classic electrophilic addition reaction. docbrown.info With enol ethers, this reaction is expected to proceed readily. The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of the halide anion. masterorganicchemistry.com This backside attack results in an anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to alkenes follows Markovnikov's rule, where the proton adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, the phenyl group would stabilize a benzylic carbocation, while the ethoxy group would stabilize a carbocation on the adjacent carbon through resonance. The regiochemical outcome would depend on the relative stabilizing effects of these two groups.

Acid-Catalyzed Hydration: In the presence of an acid catalyst and water, enol ethers can undergo hydration. The initial step is the protonation of the double bond to form a resonance-stabilized carbocation. Subsequent attack by water, followed by deprotonation, would lead to the formation of a hemiacetal, which can then hydrolyze to an aldehyde (phenylacetaldehyde) and ethanol.

Nucleophilic Additions:

While the electron-rich nature of the enol ether double bond makes it less susceptible to direct nucleophilic attack, such reactions can occur under specific conditions, particularly with highly reactive nucleophiles or through conjugate addition to a modified substrate. For instance, if the phenyl ring were substituted with a strong electron-withdrawing group, the double bond could become sufficiently electron-deficient to react with nucleophiles.

Oxidation and Reduction Chemistry of this compound

The double bond of the enol ether moiety is the primary site for oxidation and reduction reactions.

Oxidation Reactions:

Epoxidation: Enol ethers can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.net The reaction is a stereospecific syn-addition, where the oxygen atom is delivered to one face of the double bond, forming an epoxide. masterorganicchemistry.com The resulting epoxide of this compound would be a 2-ethoxy-2-phenyloxirane.

Dihydroxylation: Vicinal diols can be prepared from alkenes through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orgchemistrylearner.commasterorganicchemistry.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. masterorganicchemistry.com Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening.

Ozonolysis: Ozonolysis of the double bond in this compound would lead to its cleavage. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide or zinc) would yield benzaldehyde (B42025) and an ethoxycarbonyl fragment. An oxidative workup (e.g., with hydrogen peroxide) would produce benzoic acid.

Reduction Reactions:

Catalytic Hydrogenation: The double bond of this compound can be reduced to a single bond via catalytic hydrogenation. mdpi.com This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. masterorganicchemistry.com The reaction results in the syn-addition of two hydrogen atoms across the double bond, yielding 1-ethoxy-2-phenylethane.

Dissolving Metal Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the reduction of aromatic rings. byjus.comwikipedia.org Under these conditions, the phenyl ring of this compound could be reduced to a 1,4-cyclohexadiene derivative. It is also possible that the enol ether double bond could be reduced under these conditions.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-Ethoxy-2-phenyloxirane |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | (1,2-Dihydroxy-2-ethoxy)ethylbenzene |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Benzaldehyde + Ethoxyacetaldehyde |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Ethoxy-2-phenylethane |

| Birch Reduction | Na, NH₃, EtOH | 1,4-Cyclohexadiene derivative |

Mechanistic Investigations into Key Transformations of this compound

The mechanisms of the reactions described above have been the subject of extensive study, providing insights into the reactivity of enol ethers.

Mechanism of Electrophilic Addition:

The mechanism of electrophilic addition to the enol ether double bond is a well-established process. The initial attack by the electrophile (E⁺) on the π-system of the double bond leads to the formation of a carbocation intermediate. This carbocation is stabilized by both the adjacent phenyl group (benzylic stabilization) and the ethoxy group (resonance stabilization). The relative contribution of these two groups to the stabilization of the positive charge influences the regioselectivity of the addition. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition reaction. In the case of halogenation, the formation of a bridged halonium ion intermediate explains the observed anti-stereoselectivity. masterorganicchemistry.com

Mechanism of Oxidation with Peroxy Acids:

The epoxidation of alkenes with peroxy acids is believed to proceed through a concerted mechanism, often referred to as the "butterfly mechanism". The peroxy acid delivers an oxygen atom to the double bond in a single step through a cyclic transition state. This concerted nature accounts for the observed syn-stereospecificity of the reaction.

Mechanism of Catalytic Hydrogenation:

Catalytic hydrogenation occurs on the surface of a metal catalyst. Both hydrogen and the alkene adsorb onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms, which are then added sequentially to the alkene, typically from the same face of the double bond, resulting in a syn-addition.

Due to the limited specific research on this compound, the reactivity profiles and mechanistic insights presented here are largely based on established principles of organic chemistry and studies on analogous compounds. Further experimental and computational studies on this compound would be valuable to provide more specific data and a deeper understanding of its unique chemical behavior.

Applications of 2 Ethoxyethenyl Benzene in Advanced Chemical Synthesis and Materials Science

Role as Strategic Intermediates in Complex Molecule Synthesis

As a strategic intermediate, (2-Ethoxyethenyl)benzene functions primarily as a protected form of phenylacetaldehyde. The enol ether moiety masks the reactive aldehyde group, allowing other chemical manipulations to be performed on different parts of a molecule without unintended reactions involving the aldehyde. The aldehyde can be readily regenerated when needed, typically through acid-catalyzed hydrolysis. This protecting group strategy is fundamental in multi-step syntheses of complex organic molecules.

Furthermore, the electron-rich nature of the double bond, enhanced by the ethoxy group, makes this compound a reactive component in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks. For instance, it can participate as a dienophile or a dipolarophile in various cycloadditions, leading to the formation of intricate molecular architectures that are scaffolds for pharmaceuticals and other functional molecules. Its reactivity in such transformations allows for the stereocontrolled formation of multiple new bonds and chiral centers in a single step.

Carbon Homologation and Chain Elongation Strategies Employing this compound

In the context of small molecule synthesis, this compound acts as a two-carbon building block. It can be considered a synthetic equivalent of the phenylacetyl synthon. By reacting with appropriate electrophiles, it allows for the introduction of a PhCH2CH(OEt)- group, which can be further transformed. For example, its reaction with organometallic reagents followed by subsequent chemical steps can lead to the elongation of a carbon chain by two carbons, with one of those carbons being part of a phenyl group. This strategy is valuable for building up the carbon skeleton of target molecules in a controlled manner.

Precursors for Natural Product Synthesis

While this compound is a versatile building block, specific, documented instances of its direct application as a key precursor in the total synthesis of complex natural products are not widely reported in readily accessible literature. However, its structural motif, representing a masked phenylacetaldehyde unit, is a common feature in many natural products, particularly in alkaloids and phenylpropanoids. Synthetic strategies for these classes of compounds often involve intermediates that are structurally analogous to this compound, highlighting the importance of this type of synthon in the broader field of natural product synthesis.

Synthesis of Bioactive Molecules and Derivatives (e.g., Piperidine Derivatives)

The synthesis of bioactive molecules, including those containing the piperidine scaffold, can potentially leverage the reactivity of this compound. The piperidine ring is a common feature in many pharmaceuticals. One synthetic route to functionalized piperidines involves aza-Diels-Alder reactions, a type of [4+2] cycloaddition. In these reactions, an electron-rich alkene, such as this compound, can react with a diene containing two nitrogen atoms or an imine (a compound with a carbon-nitrogen double bond) to form the heterocyclic ring system. The ethoxy group on the resulting piperidine ring can then be eliminated or transformed, providing a route to various substituted derivatives. However, specific, prominent examples of this strategy being employed for the synthesis of marketed drugs or widely studied bioactive compounds using this compound are not extensively documented.

Polymerization Reactions and Material Applications

The vinyl ether functionality of this compound allows it to undergo polymerization, leading to materials with specific properties and applications, particularly in the field of photosensitive resins.

Cationic Polymerization Characteristics of this compound

This compound is reactive in cationic polymerization due to the electron-donating nature of the ethoxy group, which stabilizes the cationic propagating center. The polymerization is typically initiated by electrophilic agents, such as protic acids or, more commonly, Lewis acids in the presence of a co-initiator like water or an alcohol. pslc.wslibretexts.org

The general mechanism involves three main stages:

Initiation: A Lewis acid (e.g., SnCl₄, AlCl₃, TiCl₄) activates a co-initiator to generate a proton or carbocation, which then adds to the double bond of this compound, forming a new, resonance-stabilized carbocation. pslc.wsresearchgate.net

Propagation: The newly formed carbocationic center reacts with subsequent monomer molecules in a sequential manner, leading to the growth of the polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by reactions that destroy the active cationic center, such as combination with a counter-ion or reaction with impurities. libretexts.org Chain transfer, where the active center is transferred to a monomer, solvent, or another molecule, can also occur, which stops the growth of one chain while initiating a new one. libretexts.org

For related monomers like p-alkoxystyrenes, it has been shown that under specific conditions, particularly with weak Lewis acids, the polymerization can exhibit "living" characteristics. cmu.edu This controlled polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.educmu.edu The rate of polymerization and the molecular weight of the resulting polymer are significantly influenced by factors such as temperature, solvent polarity, and the specific initiator system used. pslc.wscmu.edu

Table 1: Factors Influencing Cationic Polymerization of this compound Analogs

| Factor | Effect on Polymerization | Rationale |

| Initiator System | Determines initiation efficiency and control over polymerization. Weak Lewis acids can promote living polymerization. | The strength of the Lewis acid affects the stability of the propagating carbocation and the likelihood of side reactions. cmu.edu |

| Solvent Polarity | Increased polarity generally increases the polymerization rate. | More polar solvents better solvate the ionic propagating species, potentially increasing the concentration of more reactive free ions. pslc.wscmu.edu |

| Temperature | Lower temperatures often lead to higher molecular weights. | The activation energy for chain termination and transfer is typically higher than for propagation, so lowering the temperature disfavors these chain-limiting reactions. pslc.ws |

Role in Photosensitive Resin Compositions

This compound, as a type of vinyl ether, is a valuable component in photosensitive resin compositions, particularly those cured by UV light. These formulations are used in coatings, inks, adhesives, and advanced applications like photolithography. nih.gov The polymerization of vinyl ethers in these systems is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid. This acid then initiates the cationic polymerization of the vinyl ether monomers in the formulation. researchgate.net

Vinyl ether-based photosensitive resins offer several key advantages over more common acrylate-based systems, which polymerize via a free-radical mechanism:

No Oxygen Inhibition: Cationic polymerization is not inhibited by oxygen, unlike free-radical polymerization. This allows for rapid curing in air without the need for inert gas blanketing. nih.govlouisville.edu

High Reactivity and Fast Curing: The electron-rich double bond of vinyl ethers makes them highly reactive in cationic polymerization, leading to very fast cure speeds upon UV exposure. louisville.eduinrim.it

Low Viscosity: Vinyl ethers often have low viscosity, which is beneficial for formulating coatings and inks that are easy to apply, such as in inkjet printing. radtech.org

Good Mechanical Properties: The resulting polymers can exhibit high tensile strength and good adhesion to various substrates. louisville.eduradtech.org

In specialized applications like Step and Flash Imprint Lithography (SFIL), which is used to create nanoscale features, vinyl ether formulations have been explored as replacements for traditional acrylates. louisville.edu Their rapid, oxygen-insensitive curing and the high mechanical strength of the cured material allow for the precise patterning of very fine features. louisville.edu

Table 2: Comparison of Polymerization Mechanisms in Photosensitive Resins

| Feature | Cationic (Vinyl Ethers) | Radical (Acrylates) |

| Initiation | Photoacid Generator (PAG) + UV Light | Photoinitiator + UV Light |

| Oxygen Effect | No inhibition | Significant inhibition |

| Curing Speed | Very rapid | Rapid (in inert atmosphere) |

| Shrinkage | Generally low | Can be significant |

| Adhesion | Good | Variable |

| Primary Monomers | Vinyl ethers, epoxides | Acrylates, methacrylates |

Theoretical and Computational Chemistry Studies on 2 Ethoxyethenyl Benzene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, properties, and chemical reactivity. For (2-Ethoxyethenyl)benzene, the electronic landscape is dictated by the interplay between the aromatic benzene (B151609) ring and the ethoxyethenyl substituent.

The benzene ring itself is a planar system of six sp²-hybridized carbon atoms, each contributing a p-orbital to form a delocalized π-electron system containing six electrons. iptsalipur.orglibretexts.org This delocalization is responsible for the characteristic aromatic stability of benzene. pressbooks.pubyoutube.commsu.edu The vinyl group extends this conjugation, while the ethoxy group, containing an oxygen atom with lone electron pairs, significantly influences the electronic distribution through both inductive and resonance effects.

The oxygen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I) through the sigma bond network. libretexts.org However, the more dominant effect is resonance (+R), where a lone pair of electrons from the oxygen atom can be delocalized into the conjugated π-system of the ethenyl and benzene moieties. libretexts.orglibretexts.org This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. studymind.co.uk This increased electron density, or nucleophilicity, makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.org

Consequently, the (2-ethoxyethenyl) group is predicted to be an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. studymind.co.ukmsu.edu Computational methods can quantify this effect by calculating electron density maps and electrostatic potential surfaces, which visually represent the electron-rich areas of the molecule that are prone to electrophilic attack.

Frontier Molecular Orbital (FMO) theory is another key computational tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in chemical reactions. For an electrophilic aromatic substitution, the HOMO of the benzene derivative interacts with the LUMO of the electrophile. The electron-donating nature of the ethoxyethenyl substituent is expected to raise the energy of the HOMO, making it more reactive towards electrophiles. nih.govrsc.orgresearchgate.net The calculated spatial distribution of the HOMO would likely show large coefficients on the ortho and para carbon atoms, further supporting the predicted regioselectivity.

Table 1: Predicted Electronic Effects of the (2-Ethoxyethenyl) Substituent

| Effect Type | Description | Predicted Influence on Benzene Ring |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to the high electronegativity of the oxygen atom. | Deactivation |

| Resonance Effect (+R) | Donation of lone-pair electron density from the oxygen atom into the delocalized π-system. | Strong Activation |

| Overall Effect | The resonance effect strongly outweighs the inductive effect. | Activation of the ring towards electrophilic substitution. |

| Directing Effect | Increased electron density at the ortho and para positions due to resonance stabilization of the intermediates. | Ortho, Para-Director |

Conformational Analysis and Isomeric Stability of this compound

This compound possesses several rotatable single bonds, leading to the possibility of multiple conformations. Furthermore, the presence of a carbon-carbon double bond gives rise to geometric isomers.

Geometric Isomerism: The molecule can exist as two geometric isomers: (E)-(2-ethoxyethenyl)benzene and (Z)-(2-ethoxyethenyl)benzene, where (E) (from the German entgegen, meaning "opposite") denotes the configuration with the benzene ring and the ethoxy group on opposite sides of the double bond, and (Z) (from zusammen, meaning "together") has them on the same side. The NIST WebBook lists data for the (E)-isomer. nist.gov Generally, the (E)-isomer is expected to be more stable due to reduced steric hindrance between the bulky phenyl and ethoxy groups. Computational chemistry can precisely predict the energy difference between these isomers.

C(aryl)–C(vinyl): Rotation around this bond determines the orientation of the vinyl group relative to the benzene ring. A planar conformation (dihedral angle of 0° or 180°) would maximize π-conjugation, which is an electronically favorable state. However, steric clashes, especially in the (Z)-isomer, could force a non-planar arrangement.

C(vinyl)–O: Rotation around this bond alters the position of the ethyl group.

O–C(ethyl): Rotation of the terminal methyl group.

Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which are transition states between conformers. For this compound, the global minimum energy conformation is likely to be one where the phenyl and vinyl groups are nearly coplanar to maximize conjugation, and the ethoxy group is oriented to minimize steric repulsion.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Factors Influencing Stability |

| C(aryl)-C(aryl)-C(vinyl)=C(vinyl) | Defines the planarity between the benzene ring and the double bond. | Conjugation favors planarity; steric hindrance may favor a twisted conformation. |

| C(aryl)-C(vinyl)-O-C(ethyl) | Defines the orientation of the ethoxy group relative to the vinyl plane. | Steric interactions and hyperconjugation. |

| C(vinyl)-O-C(ethyl)-C(methyl) | Defines the orientation of the terminal methyl group. | Steric interactions (gauche vs. anti). |

Table 3: Hypothetical Relative Stabilities of Isomers and Conformers of this compound

| Isomer/Conformer | Key Feature | Predicted Relative Energy (kJ/mol) | Predicted Stability |

| (E)-Isomer, Planar | Phenyl and ethoxy groups are anti; full conjugation. | 0.0 (Reference) | Most Stable |

| (E)-Isomer, Non-planar | Phenyl ring twisted relative to the vinyl group. | > 5.0 | Less Stable |

| (Z)-Isomer, Planar | Phenyl and ethoxy groups are syn; high steric strain. | > 15.0 | Least Stable |

| (Z)-Isomer, Non-planar | Phenyl ring twisted to relieve steric strain. | > 10.0 | More stable than planar (Z) |

Note: The energy values are hypothetical and for illustrative purposes to show expected trends from computational studies.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. nih.gov By modeling the entire reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

For this compound, a typical reaction to model would be an electrophilic aromatic substitution, such as nitration or halogenation. youtube.com The mechanism involves the attack of the π-electron system on the electrophile (e.g., NO₂⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. In the final step, a proton is lost to restore the aromaticity of the ring.

Computational modeling can provide a detailed energy profile for the attack at the ortho, meta, and para positions. The calculations would involve:

Geometry Optimization: Finding the lowest energy structure for the reactants, the ortho, meta, and para arenium ion intermediates, and the products.

Transition State Search: Locating the transition state structure for each pathway (ortho, meta, and para attack). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by a single imaginary vibrational frequency.

Energy Calculation: Computing the relative electronic energies (and often, free energies) of all stationary points on the potential energy surface.

The activation energy (Eₐ) for each pathway is the energy difference between the reactants and the corresponding transition state. The pathway with the lowest activation energy will be the fastest and lead to the major product.

For this compound, computational models would predict that the transition states leading to the ortho and para intermediates are significantly lower in energy than the transition state leading to the meta intermediate. This is because the positive charge in the ortho and para arenium ions can be delocalized onto the ethoxy oxygen atom through resonance, providing substantial stabilization. This stabilization is not possible for the meta intermediate. These calculations provide a quantitative theoretical basis for the observed ortho-, para-directing nature of the substituent.

Table 4: Hypothetical Calculated Relative Energies for the Nitration of this compound

| Species | Relative Energy (kJ/mol) (Ortho Pathway) | Relative Energy (kJ/mol) (Meta Pathway) | Relative Energy (kJ/mol) (Para Pathway) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State (TS) | +65 | +95 | +62 |

| Arenium Ion Intermediate | +15 | +48 | +12 |

| Products | -110 | -95 | -115 |

Note: These values are hypothetical and illustrative. They demonstrate that the activation energies (energy of TS relative to reactants) for the ortho and para pathways are significantly lower than for the meta pathway, predicting that the ortho and para products will be formed predominantly.

Emerging Trends and Future Research Directions in 2 Ethoxyethenyl Benzene Chemistry

Development of Green and Sustainable Synthetic Methodologies for (2-Ethoxyethenyl)benzene

The chemical industry's shift towards more environmentally benign processes has spurred the development of green and sustainable methods for synthesizing this compound. mdpi.commatthey.comdntb.gov.ua Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the use of volatile organic compounds as solvents. Modern approaches, however, are increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org

One promising green strategy is the use of biocatalysis . taylorfrancis.comresearchgate.net Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental impact of chemical processes. researchgate.net Future research is expected to focus on identifying and engineering enzymes, such as dehydrogenases or ether-forming enzymes, for the direct and efficient synthesis of this compound from renewable feedstocks. The integration of biocatalytic steps into synthetic pathways can lead to more sustainable and economically viable production methods. arkat-usa.org

Palladium-catalyzed cross-coupling reactions are also being adapted for greener syntheses. eurekaselect.com The development of highly active and recyclable palladium catalysts is a key area of research. mdpi.com For instance, palladium nanoparticles supported on environmentally friendly materials are being explored to facilitate catalyst recovery and reuse, thereby minimizing metal leaching and waste. mdpi.com Furthermore, the use of greener solvents, such as water, ionic liquids, or bio-derived solvents, in these catalytic systems is a significant trend. arkat-usa.org

Another avenue of exploration is the development of one-pot tandem reactions . These processes, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving time, energy, and resources. eurekaselect.com A one-pot synthesis involving an olefination followed by a Mizoroki–Heck reaction has been reported for the synthesis of related stilbene derivatives, showcasing the potential of this approach. nih.gov

| Green Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes, mild reaction conditions, aqueous media. | High selectivity, reduced waste, use of renewable feedstocks. |

| Sustainable Catalysis | Recyclable catalysts (e.g., supported Pd nanoparticles), use of green solvents. | Minimized metal contamination, reduced solvent waste, improved process economics. |

| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced purification steps, time and energy savings. |

Novel Catalytic Applications and Ligand Design for this compound Transformations

The reactivity of the vinyl ether and styrenic moieties in this compound makes it an attractive substrate for a variety of catalytic transformations. A key focus of current research is the development of novel catalytic systems and the rational design of ligands to control the regio- and stereoselectivity of these reactions.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. scienceopen.combeilstein-journals.orgunits.itrsc.org For transformations involving this compound, chiral Brønsted acids or secondary amines could be employed to catalyze, for example, asymmetric Michael additions or cycloadditions, leading to the synthesis of enantioenriched products. nih.gov The development of organocatalysts that can effectively control the stereochemistry of reactions involving this specific substrate is a significant area for future investigation.

In the realm of transition metal catalysis, ligand design plays a crucial role in dictating the outcome of a reaction. For instance, in the hydroformylation of olefins, the choice of phosphine or phosphite ligands can dramatically influence the regioselectivity, favoring either the linear or branched aldehyde product. nih.govrsc.orgnih.gov For this compound, the design of specific ligands that can selectively direct the addition of the formyl group to either the α- or β-position of the vinyl group would open up new synthetic pathways to valuable functionalized aldehydes.

The Mizoroki-Heck reaction , a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, is another area where ligand design is critical. youtube.comntu.edu.sgyoutube.com The regioselectivity of the Heck reaction with styrenes can be influenced by the choice of ligands and reaction conditions. ntu.edu.sg Developing catalytic systems that allow for precise control over the arylation or vinylation site on the this compound backbone is a key objective.

| Catalytic Transformation | Ligand/Catalyst Type | Desired Outcome for this compound |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., secondary amines) | Enantioselective formation of C-C bonds. |

| Regioselective Hydroformylation | Rhodium complexes with tailored phosphine/phosphite ligands. | Selective synthesis of α- or β-formylated products. |

| Regioselective Heck Reaction | Palladium catalysts with specific phosphine ligands. | Controlled arylation or vinylation at the α- or β-position. |

Structure-Reactivity Relationship Investigations for Enhanced Selectivity

A fundamental understanding of the relationship between the structure of this compound and its reactivity is crucial for designing more selective and efficient chemical transformations. The interplay of electronic and steric effects governs the behavior of this molecule in various reactions.

Computational chemistry offers a powerful tool for investigating reaction mechanisms and predicting selectivity. researchgate.net Density Functional Theory (DFT) calculations can be employed to model transition states and determine activation energies for different reaction pathways. Such studies can elucidate the subtle electronic and steric factors that control regioselectivity and stereoselectivity in catalytic reactions involving this compound. For example, computational modeling could help in the rational design of ligands that favor a specific reaction outcome by stabilizing the desired transition state.

| Investigation Method | Information Gained | Application to this compound |

| Hammett Plots | Quantitative measure of electronic substituent effects. | Understanding how substituents on the benzene (B151609) ring influence the reactivity of the vinyl ether moiety, and vice versa. |

| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, transition state energies. | Predicting and explaining regio- and stereoselectivity in catalytic transformations, guiding ligand design. |

Exploration of New Functionalization and Derivatization Strategies for this compound

The development of novel methods to functionalize and derivatize this compound is a key driver of innovation in its chemistry. The presence of both a reactive double bond and an aromatic ring provides multiple sites for chemical modification.

C-H activation represents a powerful and atom-economical strategy for the direct functionalization of otherwise inert C-H bonds. nih.govnih.gov The application of transition metal catalysis to selectively activate and functionalize the C-H bonds of the vinyl group or the aromatic ring of this compound would provide direct access to a wide range of new derivatives without the need for pre-functionalized starting materials.

Metathesis reactions , catalyzed by ruthenium or molybdenum complexes, offer a versatile tool for the formation of new carbon-carbon double bonds. organic-chemistry.orgyoutube.comharvard.eduresearchgate.net Olefin cross-metathesis of this compound with other alkenes could lead to the synthesis of a diverse array of substituted vinyl ethers with extended conjugation or new functional groups.

Cycloaddition reactions are another important class of transformations for the derivatization of this compound. libretexts.orgsemanticscholar.orglibretexts.orgacademie-sciences.frpageplace.de The electron-rich nature of the vinyl ether moiety makes it a suitable component for [4+2] (Diels-Alder) and [2+2] cycloadditions. nih.gov Exploring these reactions with various dienophiles and ketenes could lead to the synthesis of complex cyclic and polycyclic structures with potential applications in materials science and medicinal chemistry.

| Functionalization Strategy | Description | Potential Products from this compound |

| C-H Activation | Direct functionalization of C-H bonds. | Arylated, alkylated, or acylated derivatives at specific positions. |

| Olefin Metathesis | Formation of new C=C bonds. | Novel substituted vinyl ethers with diverse functionalities. |

| Cycloaddition Reactions | Formation of cyclic compounds. | Complex polycyclic structures, including cyclohexenes and cyclobutanes. |

Q & A

What are the established synthetic methodologies for (2-Ethoxyethenyl)benzene, and how can reaction conditions be tailored to improve yield and purity?

Answer:

Synthesis of this compound typically involves coupling reactions, such as palladium-catalyzed cross-coupling (e.g., Heck reaction), to introduce the ethoxyethenyl group onto the benzene ring. For example, analogous compounds like 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene are synthesized via ethynylbenzene coupling under controlled conditions . Optimization includes:

- Catalyst selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent systems: Polar aprotic solvents (DMF, THF) to enhance reactivity.

- Temperature control: 80–120°C to balance reaction rate and side-product formation.

Yield improvements are achievable by purifying intermediates (e.g., column chromatography) and using anhydrous conditions to prevent hydrolysis .

How should researchers characterize this compound using spectroscopic techniques, and what are common pitfalls in data interpretation?

Answer:

Key techniques:

- ¹H/¹³C NMR: Identify ethoxy (-OCH₂CH₃) and ethenyl (-CH=CH₂) groups. Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm), while ethenyl protons show coupling (J = 16 Hz) in the δ 5.0–6.5 ppm range .

- IR spectroscopy: C-O stretching (~1100 cm⁻¹) and C=C stretching (~1620 cm⁻¹).

- Mass spectrometry: Molecular ion peak (e.g., m/z 162 for C₁₀H₁₂O) and fragmentation patterns.

Pitfalls: - Solvent residues (e.g., DMSO in NMR) masking signals.

- Overlooking stereochemical effects in ethenyl geometry (cis/trans isomers) .

In cases of conflicting spectroscopic data, what systematic approaches can validate the structural integrity of this compound?

Answer:

- Multi-technique cross-validation: Combine NMR, IR, and high-resolution MS to confirm functional groups.

- Computational validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, DFT studies on methylbenzene derivatives resolve discrepancies in peak assignments .

- Synthetic controls: Compare spectra with intermediates (e.g., ethoxybenzene precursors) to isolate anomalies .

What strategies are effective in optimizing the reaction efficiency for introducing the ethoxyethenyl group onto the benzene ring?

Answer:

- Catalyst loading: Reduce Pd catalyst to 0.5–2 mol% to minimize costs while maintaining activity.

- Ligand screening: Bulky ligands (e.g., P(t-Bu)₃) enhance steric control, reducing byproducts.

- Solvent optimization: Use DMF for high-temperature stability or toluene for reflux conditions.

- Additives: Silver salts (Ag₂CO₃) scavenge halides in cross-coupling reactions .

How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Answer:

- Reactivity studies: DFT calculations model transition states (e.g., in electrophilic substitution) to predict regioselectivity.

- Stability analysis: Molecular dynamics simulations assess thermal degradation pathways under varying pH/temperature.

- Electronic properties: HOMO-LUMO gaps computed via Gaussian software inform photochemical behavior .

What are the critical considerations for ensuring reproducibility in the synthesis of this compound across different laboratory settings?

Answer:

- Standardized protocols: Document exact reagent grades, solvent drying methods, and inert atmosphere (N₂/Ar) procedures.

- Parameter logging: Record reaction time, temperature fluctuations, and stirring rates.

- Quality control: Validate intermediates via TLC/HPLC before proceeding to subsequent steps .

How do steric and electronic effects influence the functionalization of this compound in multi-step syntheses?

Answer:

- Steric hindrance: The ethoxy group directs electrophilic substitution to the para position but may block bulky reagents.

- Electronic effects: The ethenyl group’s electron-withdrawing nature deactivates the ring, requiring activating groups (e.g., -NH₂) for further modifications.

- Case study: Analogous ethynylbenzene derivatives require Sonogashira coupling at low temperatures to prevent side reactions .

What advanced analytical techniques are suitable for probing the degradation pathways of this compound under environmental conditions?

Answer:

- GC-MS/MS: Track volatile degradation products (e.g., benzene derivatives) with high sensitivity.

- LC-UV/Vis: Monitor aqueous stability via absorbance changes at λ = 254 nm.

- ESR spectroscopy: Detect radical intermediates formed during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.